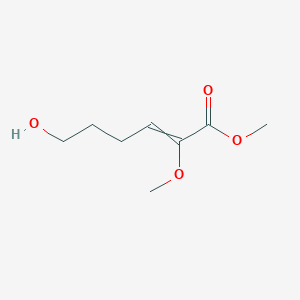

Methyl 6-hydroxy-2-methoxyhex-2-enoate

Description

Structure

2D Structure

Properties

CAS No. |

116444-42-9 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

methyl 6-hydroxy-2-methoxyhex-2-enoate |

InChI |

InChI=1S/C8H14O4/c1-11-7(8(10)12-2)5-3-4-6-9/h5,9H,3-4,6H2,1-2H3 |

InChI Key |

RTVKJIQJMZCYQO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=CCCCO)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Methyl 6 Hydroxy 2 Methoxyhex 2 Enoate

De Novo Synthesis Strategies for the Methyl 6-hydroxy-2-methoxyhex-2-enoate Core Structure

The fundamental challenge in synthesizing this compound lies in the effective formation of the hex-2-enoate backbone, incorporating both a hydroxyl and a methoxy (B1213986) group at specific positions. Several classical and contemporary organic reactions can be adapted for this purpose.

Direct Esterification Routes for this compound

While direct esterification is a fundamental reaction, its application to the synthesis of this compound would typically involve the esterification of a pre-existing 6-hydroxy-2-methoxyhex-2-enoic acid. The primary challenge of this approach is the synthesis of the carboxylic acid precursor itself, which would require many of the same strategic considerations as the synthesis of the final ester product.

Olefination Reactions for the Formation of the Hex-2-enoate Moiety

Olefination reactions are powerful tools for the formation of carbon-carbon double bonds and are well-suited for constructing the hex-2-enoate moiety of the target molecule. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly effective for producing α,β-unsaturated esters with a high degree of stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgalfa-chemistry.com

In a potential synthesis of this compound, the HWE reaction would involve the reaction of a stabilized phosphonate (B1237965) ylide with an appropriate aldehyde precursor. Specifically, a phosphonate ester bearing a methoxyacetate (B1198184) group, such as triethyl 2-methoxy-2-(phosphono)acetate, could be deprotonated with a suitable base (e.g., sodium hydride) to generate the corresponding carbanion. alfa-chemistry.comyoutube.com This nucleophilic carbanion would then react with a protected 4-hydroxybutanal derivative, for instance, 4-((tetrahydro-2H-pyran-2-yl)oxy)butanal. The subsequent intramolecular cyclization and elimination of the phosphate (B84403) byproduct would yield the desired α,β-unsaturated ester. youtube.com

A key advantage of the HWE reaction is that the dialkylphosphate salt byproduct is readily removed by aqueous extraction, simplifying purification. wikipedia.org The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer in synthetic applications. organic-chemistry.org

Table 1: Representative Conditions for Horner-Wadsworth-Emmons Olefination

| Phosphonate Reagent | Aldehyde Substrate | Base | Solvent | Typical Product Stereoselectivity |

| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | >95% (E) |

| Trimethyl phosphonoacetate | Acetaldehyde | NaOMe | Methanol (B129727) | >90% (E) |

| Still-Gennari Reagent | Propanal | KHMDS | THF, 18-crown-6 | >95% (Z) |

It is important to note that while the standard HWE reaction provides (E)-alkenes, modifications such as the Still-Gennari olefination can be employed to selectively produce (Z)-alkenes. wikipedia.org

Reductive Approaches from Carbonyl Precursors for this compound

A reductive strategy offers an alternative pathway where the hydroxyl group is introduced by the reduction of a corresponding carbonyl functionality. This approach would commence with a precursor such as methyl 6-oxo-2-methoxyhex-2-enoate. The selective reduction of the ketone at the C6 position to a secondary alcohol, without affecting the α,β-unsaturated ester moiety, is the critical step.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is often used for the reduction of ketones and aldehydes. researchgate.netvu.nlresearchgate.net In a suitable solvent like methanol or ethanol (B145695), NaBH₄ would likely reduce the C6-keto group to the desired hydroxyl group, leaving the unsaturated ester intact. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. vu.nl

Table 2: Common Reducing Agents for Carbonyl Compounds

| Reducing Agent | Typical Substrates | Solvent | Key Features |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Alcohols (MeOH, EtOH) | Mild, selective for carbonyls over esters and alkenes |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Ethers (THF, Diethyl ether) | Powerful, non-selective, reacts with protic solvents |

| Diisobutylaluminium Hydride (DIBAL-H) | Esters, Nitriles | Toluene, Hexane | Can be used at low temperatures to selectively reduce esters to aldehydes |

The chemoselectivity of sodium borohydride is a significant advantage in this context, as more powerful reducing agents like lithium aluminum hydride would likely reduce both the ketone and the ester functionalities.

Hydroboration-Oxidation Strategies for Alkene Functionalization

Hydroboration-oxidation is a two-step reaction sequence that achieves the anti-Markovnikov hydration of an alkene. masterorganicchemistry.comlibretexts.orgnih.gov This strategy could be employed if the synthesis starts from a precursor containing a terminal double bond, such as methyl 2-methoxyhex-5-enoate.

In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), adds across the terminal double bond. masterorganicchemistry.comnih.gov The boron atom adds to the less substituted carbon (C6), and a hydrogen atom adds to the more substituted carbon (C5). This regioselectivity is governed by both steric and electronic factors. youtube.com The hydroboration step is also stereospecific, with the boron and hydrogen adding to the same face of the double bond (syn-addition). masterorganicchemistry.comlibretexts.org

The resulting organoborane intermediate is then oxidized in the second step, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comnih.govyoutube.com The boron atom is replaced by a hydroxyl group with retention of stereochemistry. masterorganicchemistry.com This sequence would yield the desired primary alcohol at the C6 position.

Stereoselective Synthesis of this compound and its Analogues

The presence of a stereocenter at the C6 position (if substituted) or the potential for creating one during the synthesis of analogues necessitates the use of stereoselective methods. Chiral auxiliary-mediated approaches are a powerful strategy for controlling the stereochemical outcome of reactions.

Chiral Auxiliary-Mediated Approaches to this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. youtube.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered.

A prominent example of this strategy is the Evans aldol (B89426) reaction, which is widely used for the asymmetric synthesis of β-hydroxy carbonyl compounds. nih.govalfa-chemistry.comyoutube.com To apply this to the synthesis of a precursor for this compound, one could envision an aldol reaction between an aldehyde and a chiral N-acyloxazolidinone.

For instance, an N-acyloxazolidinone derived from an amino acid like valine could be converted to its boron enolate. alfa-chemistry.com This chiral enolate would then react with a suitable aldehyde, such as 4-oxobutanal, to form a β-hydroxy adduct with high diastereoselectivity. The stereochemical outcome is dictated by the steric influence of the chiral auxiliary, which directs the approach of the aldehyde to one face of the enolate. youtube.com

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

| Evans Oxazolidinones | Asymmetric Aldol Reactions | High diastereoselectivity in forming syn- or anti-aldol products |

| Camphorsultam | Asymmetric Diels-Alder Reactions | Excellent facial selectivity |

| (S)-(-)-1-Phenylethylamine | Asymmetric Alkylation | Readily available and easily removed |

Following the aldol reaction, the chiral auxiliary can be cleaved under mild conditions, for example, by hydrolysis with lithium hydroxide, to yield the chiral β-hydroxy carboxylic acid. nih.gov This acid could then be further elaborated to the target molecule. The Evans aldol methodology provides a reliable and predictable way to install a chiral hydroxyl group, which would be crucial for the synthesis of enantiomerically pure analogues of this compound.

Asymmetric Catalysis in the Synthesis of this compound

The stereochemistry of this compound is a critical aspect of its synthesis, and achieving high levels of enantioselectivity is a primary goal. Asymmetric catalysis offers a powerful tool for introducing chirality in a controlled manner. While specific examples for this exact molecule are scarce, general strategies involving asymmetric catalysis can be postulated.

One potential approach involves the asymmetric reduction of a corresponding ketone precursor. Catalytic systems employing chiral metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral ligands, could facilitate the enantioselective reduction of a keto group at the C6 position. The choice of catalyst and reaction conditions would be crucial in dictating the enantiomeric excess of the resulting hydroxyl group.

Another strategy could involve an asymmetric aldol reaction to construct the carbon skeleton while simultaneously setting the stereocenter at the C6 position. Chiral catalysts, either metal-based or organocatalysts, can be employed to control the facial selectivity of the enolate addition to an appropriate aldehyde, thereby yielding the desired stereoisomer.

Diastereoselective Control in Fragment Coupling for this compound Synthesis

In a convergent synthesis, where different fragments of the molecule are synthesized separately and then joined, controlling diastereoselectivity during the coupling step is paramount. For a molecule like this compound, this could involve the reaction of two chiral fragments.

The inherent stereochemistry of the reacting fragments can influence the stereochemical outcome of the coupling reaction. This is known as substrate-controlled diastereoselection. By carefully designing the synthesis of the fragments to have specific, pre-existing stereocenters, one can direct the formation of the desired diastereomer of the final product. For instance, the coupling of a chiral nucleophile with a chiral electrophile would proceed with a certain degree of diastereoselectivity, which can be optimized by modifying the protecting groups and reaction conditions.

Alternatively, reagent-controlled diastereoselection can be employed, where a chiral reagent or catalyst directs the stereochemical outcome of the reaction between two achiral or racemic fragments. This approach offers flexibility as the stereochemical outcome is determined by the external chiral influence rather than the inherent chirality of the substrates.

Convergent and Divergent Synthesis Strategies for this compound

Both convergent and divergent strategies could be envisioned for the synthesis of this compound, each with its own advantages.

A divergent synthesis would start from a common intermediate that is then elaborated through different reaction pathways to yield a variety of related compounds. While perhaps less direct for a single target, this strategy is valuable for creating a library of analogs for structure-activity relationship studies.

Synthesis of Key Intermediates and Fragments for this compound Construction

The successful synthesis of this compound via a convergent approach relies on the efficient preparation of key building blocks. Based on the structure of the target molecule, logical disconnections would suggest the following potential fragments:

A C4 fragment containing the hydroxyl group: This could be a protected form of 4-hydroxybutanal or a related electrophilic species.

A C2 fragment containing the methoxyenoate moiety: This could be a stabilized ylide for a Wittig-type reaction or a corresponding phosphonate for a Horner-Wadsworth-Emmons reaction.

The synthesis of these fragments would likely involve multiple steps, including protection and deprotection of functional groups, to ensure compatibility with subsequent coupling reactions.

Coupling Reactions for Assembling the this compound Carbon Skeleton

Several powerful carbon-carbon bond-forming reactions could be employed to couple the key fragments and assemble the carbon skeleton of this compound. The choice of reaction would depend on the specific functional groups present in the chosen fragments.

Wittig Reaction or Horner-Wadsworth-Emmons (HWE) Reaction: These are classic and reliable methods for forming carbon-carbon double bonds. An ylide or phosphonate carbanion derived from a C2 fragment could react with a C4 aldehyde fragment to construct the hex-2-enoate backbone. The HWE reaction often provides excellent control over the geometry of the newly formed double bond, favoring the (E)-isomer.

Aldol Reaction: As mentioned earlier, an aldol reaction between an appropriate enolate and an aldehyde could be used to form the C-C bond and simultaneously introduce the hydroxyl group.

Grignard or Organolithium Addition: The addition of a suitable organometallic reagent to an aldehyde or ester could also be a viable strategy for forming a key C-C bond.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound would aim to minimize the environmental impact of the process. While specific green routes for this molecule are not established, general principles can be applied. whiterose.ac.uk

Atom Economy: Designing a synthesis where the maximum number of atoms from the starting materials are incorporated into the final product. Reactions like additions and cycloadditions are generally preferred over substitutions and eliminations.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This could include using water, supercritical fluids, or ionic liquids as reaction media, and employing less toxic reagents.

Catalysis: The use of catalytic reagents, both chemical and enzymatic, is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources rather than petrochemicals.

The application of these principles would require a thorough evaluation of each step in the synthetic route to identify opportunities for improvement in terms of environmental performance.

Chemical Reactivity and Transformation Pathways of Methyl 6 Hydroxy 2 Methoxyhex 2 Enoate

Reactions Involving the Hydroxyl Group of Methyl 6-hydroxy-2-methoxyhex-2-enoate

The terminal primary hydroxyl group is a key site for various functionalization reactions. Its reactivity is typical of a primary alcohol, allowing for oxidation, esterification, etherification, and the introduction of protecting groups.

The primary hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder, selective oxidizing agents are required to stop the oxidation at the aldehyde stage, while stronger agents will typically lead to the carboxylic acid.

Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). For the conversion to a carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4, often generated in situ from CrO3 and aqueous acid), or Jones reagent (CrO3 in acetone/sulfuric acid) are employed. Selective functionalization is crucial when other reactive sites are present in the molecule, such as the double bond in the hex-2-enoate backbone.

The hydroxyl group can be readily converted into an ester or an ether, modifying the molecule's properties and enabling further synthetic transformations.

Esterification: This is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl halide or anhydride. libretexts.org Acid catalysts are often used when reacting with a carboxylic acid (Fischer esterification). The reaction with more reactive acyl halides or anhydrides is generally faster and may be performed in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Etherification: The formation of an ether from the hydroxyl group can be accomplished through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. highfine.com

In multi-step syntheses, it is often necessary to temporarily "protect" the reactive hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. libretexts.org A good protecting group must be easy to introduce, stable under the desired reaction conditions, and easy to remove selectively without affecting the rest of the molecule. uchicago.edu The protection of hydroxyl groups is commonly achieved by converting them into ethers or esters. highfine.com

Common protecting groups for alcohols include:

Silyl (B83357) Ethers: These are among the most common protecting groups due to their ease of introduction, stability, and selective removal. highfine.com Commonly used silyl ethers include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and tert-butyldiphenylsilyl (TBDPS). highfine.com They are typically introduced using the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. Cleavage is usually achieved under acidic conditions or with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Alkyl Ethers: Benzyl (B1604629) (Bn) ethers are widely used because they are stable to a wide range of acidic and basic conditions. highfine.com They are introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base. highfine.com A key advantage is their removal by catalytic hydrogenolysis (e.g., H2, Pd/C), a mild condition that does not affect most other functional groups. highfine.comuchicago.edu

Acetal Groups: The tetrahydropyranyl (THP) group is a common acetal-based protecting group. It is formed by reacting the alcohol with dihydropyran (DHP) under acidic catalysis. libretexts.org THP ethers are stable to basic, organometallic, and reducing reagents but are readily cleaved under mild acidic conditions. libretexts.orghighfine.com

Table 1: Common Protecting Groups for the Hydroxyl Moiety

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |

|---|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | TBAF, or mild acid (e.g., AcOH) | Stable to base, mild acid |

| Benzyl | Bn | BnBr or BnCl, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), H⁺ catalyst | Aqueous acid (e.g., HCl, AcOH) | Stable to base, nucleophiles |

Reactivity of the Hex-2-enoate Double Bond in this compound

The carbon-carbon double bond in the hex-2-enoate system is electron-deficient due to the electron-withdrawing effects of the adjacent methoxy (B1213986) and methyl ester groups. This influences its reactivity, particularly towards nucleophilic and reduction reactions.

While alkenes are typically electron-rich and readily undergo electrophilic addition, the double bond in this compound is electron-poor. Standard electrophilic additions, such as the addition of hydrogen halides (HBr, HCl), proceed through a mechanism involving the formation of a carbocation intermediate. libretexts.org The reaction is initiated by the attack of the pi electrons of the double bond on the electrophile (e.g., the proton from HBr). libretexts.org This forms a carbocation, which is then attacked by the nucleophilic halide ion. libretexts.org

For this specific molecule, the regioselectivity of the addition would be influenced by the electronic effects of the methoxy and ester substituents. The initial protonation would likely occur at the C3 position to form a carbocation at the C2 position, which is stabilized by the adjacent methoxy group. The subsequent attack by the nucleophile would complete the addition.

The double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. uchicago.edu Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel.

The reaction is generally high-yielding and results in the saturation of the carbon-carbon double bond to yield the corresponding saturated ester, Methyl 6-hydroxy-2-methoxyhexanoate. This transformation is typically performed under mild conditions of temperature and pressure and is compatible with many other functional groups, including the hydroxyl group and the ester moiety.

Cycloaddition Reactions Involving the Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the presence of the electron-withdrawing methyl ester and α-methoxy groups. This electronic nature makes it a suitable dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Reactions:

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. In this context, this compound would react with electron-rich dienes. The presence of the α-methoxy group is expected to influence the regioselectivity of the reaction, although its electronic effect (donating via resonance, withdrawing via induction) can be complex. The stereochemistry of the reaction would be governed by the endo rule, favoring the formation of the endo product where the substituents on the dienophile are oriented towards the developing diene bridge in the transition state. The terminal hydroxyl group is not expected to directly participate in the cycloaddition but may influence the reaction's feasibility and stereochemical outcome through hydrogen bonding with the diene or catalyst.

1,3-Dipolar Cycloaddition Reactions:

This compound is also anticipated to be a reactive dipolarophile in 1,3-dipolar cycloadditions. This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole (e.g., azides, nitrile oxides, nitrones) to an alkene, leading to the formation of five-membered heterocyclic rings. The electron-deficient nature of the double bond in this compound makes it a good substrate for reactions with electron-rich 1,3-dipoles. The regioselectivity of these cycloadditions is primarily controlled by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile.

| Reaction Type | Reactant | Expected Product | Key Features |

| Diels-Alder | Electron-rich diene (e.g., 1,3-butadiene) | Substituted cyclohexene | [4+2] cycloaddition, formation of a six-membered ring, stereospecific. |

| 1,3-Dipolar Cycloaddition | 1,3-dipole (e.g., phenyl azide) | Substituted triazoline | [3+2] cycloaddition, formation of a five-membered heterocycle, regioselective. |

Ozonolysis and Oxidative Cleavage Pathways

The double bond of this compound is susceptible to cleavage by strong oxidizing agents like ozone (O₃) and potassium permanganate (KMnO₄).

Ozonolysis:

Ozonolysis involves the reaction of the alkene with ozone, followed by a workup step to yield carbonyl compounds. The initial step is the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. The subsequent workup determines the final products.

Reductive Workup: Treatment of the ozonide with a reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc and water will cleave the ozonide to yield two carbonyl compounds. In the case of this compound, this would result in the formation of methyl 2-methoxy-2-oxoacetate and 4-hydroxybutanal.

Oxidative Workup: If the ozonide is treated with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehyde products will be further oxidized to carboxylic acids. This would yield methyl 2-methoxy-2-oxoacetate and 4-hydroxybutanoic acid.

Oxidative Cleavage with KMnO₄:

Potassium permanganate, especially under hot, acidic, or basic conditions, can also cleave the double bond. This is a more vigorous oxidation than ozonolysis with oxidative workup. The reaction proceeds through the formation of a diol intermediate, which is then further oxidized and cleaved. The expected products would be similar to those of ozonolysis with oxidative workup: methyl 2-methoxy-2-oxoacetate and 4-hydroxybutanoic acid.

| Reagent | Workup | Expected Products |

| Ozone (O₃) | Reductive (e.g., DMS) | Methyl 2-methoxy-2-oxoacetate and 4-hydroxybutanal |

| Ozone (O₃) | Oxidative (e.g., H₂O₂) | Methyl 2-methoxy-2-oxoacetate and 4-hydroxybutanoic acid |

| Potassium Permanganate (KMnO₄) | Hot, acidic/basic | Methyl 2-methoxy-2-oxoacetate and 4-hydroxybutanoic acid |

Transformations of the Methyl Ester Functionality of this compound

The methyl ester group is another key reactive site in the molecule, susceptible to hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis:

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of methanol (B129727).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt. Acidification of the reaction mixture is required to obtain the free carboxylic acid. The presence of the α-methoxy group might slightly hinder the reaction rate due to steric effects.

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 6-hydroxy-2-methoxyhex-2-enoate and methanol. This reaction is typically an equilibrium process, and driving it to completion often requires using a large excess of the reactant alcohol or removing the product alcohol as it is formed.

Reduction to Alcohol or Aldehyde Derivatives

The methyl ester can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.

Reduction to a Primary Alcohol:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the methyl ester to the corresponding primary alcohol, 2-methoxy-1,7-heptanediol. This reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced to the alcohol. The double bond may also be reduced under these conditions, leading to 2-methoxy-1,7-heptanediol.

Reduction to an Aldehyde:

More sterically hindered and less reactive reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to selectively reduce the ester to an aldehyde at low temperatures. This would yield 6-hydroxy-2-methoxyhex-2-enal. Careful control of the reaction conditions, particularly temperature and stoichiometry, is crucial to prevent over-reduction to the alcohol.

| Reaction | Reagent | Product |

| Hydrolysis | H₃O⁺ or NaOH/H₃O⁺ | 6-hydroxy-2-methoxyhex-2-enoic acid |

| Transesterification | R'OH / H⁺ or RO⁻ | 6-hydroxy-2-methoxyhex-2-enoate of R' |

| Reduction to Alcohol | LiAlH₄ | 2-methoxy-1,7-heptanediol |

| Reduction to Aldehyde | DIBAL-H (low temp.) | 6-hydroxy-2-methoxyhex-2-enal |

Mechanistic Studies of Novel Transformations of this compound

While no specific mechanistic studies for novel transformations of this compound have been reported, the principles of physical organic chemistry can be applied to elucidate the mechanisms of its potential reactions.

Advanced Spectroscopic and Analytical Characterization of Methyl 6 Hydroxy 2 Methoxyhex 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional and advanced two-dimensional NMR experiments, a complete picture of the proton and carbon framework of Methyl 6-hydroxy-2-methoxyhex-2-enoate can be assembled.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of each proton and carbon atom within a molecule. The chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the various proton environments in the molecule. The methoxy (B1213986) group protons (-OCH₃) and the methyl ester protons (-COOCH₃) would each appear as sharp singlets. The protons of the methylene (B1212753) groups (-CH₂-) adjacent to the hydroxyl group and the double bond would exhibit characteristic multiplets due to spin-spin coupling with neighboring protons. The vinylic proton would resonate in the downfield region typical for protons on a carbon-carbon double bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would show distinct peaks for the carbonyl carbon of the ester, the two olefinic carbons, the carbon bearing the hydroxyl group, the other methylene carbons in the chain, and the carbons of the methoxy and methyl ester groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data is hypothetical and serves as an illustrative example of what would be expected for this compound. Actual experimental values may vary.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| 1 (-COOCH₃) | 3.75 | s | 3H | 167.0 |

| 2 (=C(OCH₃)-) | - | - | - | 145.0 |

| 2 (-OCH₃) | 3.65 | s | 3H | 51.5 |

| 3 (=CH-) | 6.20 | t | 1H | 120.0 |

| 4 (-CH₂-) | 2.30 | q | 2H | 30.0 |

| 5 (-CH₂-) | 1.80 | quint | 2H | 25.0 |

| 6 (-CH₂OH) | 3.60 | t | 2H | 62.0 |

| 6 (-OH) | 2.50 | br s | 1H | - |

To unambiguously assign the proton and carbon signals and to elucidate the precise connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the vinylic proton at C3 and the methylene protons at C4, between the C4 protons and the C5 protons, and between the C5 protons and the C6 protons, thus confirming the integrity of the hexenoate chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal at δ 6.20 ppm would correlate with the carbon signal at δ 120.0 ppm, confirming its assignment to the C3 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between quaternary carbons and other parts of the molecule. For example, HMBC would show correlations from the methoxy protons to the C2 carbon and from the methyl ester protons to the C1 carbonyl carbon, confirming the positions of these functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining stereochemistry, such as the E or Z configuration of the double bond. For this compound, a NOESY experiment could reveal through-space interactions between the methoxy group protons and the vinylic proton, which would help to establish the geometry of the double bond.

While not always necessary for routine structural elucidation, dynamic NMR studies could be employed to investigate the conformational flexibility of the hexenoate chain. By varying the temperature of the NMR experiment, it might be possible to observe changes in the spectra that correspond to the freezing out of different conformers, providing insights into the rotational barriers and preferred conformations of the molecule. However, for a relatively flexible acyclic molecule like this compound, such studies would likely reveal complex equilibria.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with a high degree of accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₈H₁₄O₄), the theoretical exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Table 2: Predicted HRMS Data for this compound (Note: This data is hypothetical and for illustrative purposes.)

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 175.0965 | 175.0968 |

| [M+Na]⁺ | 197.0784 | 197.0787 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the connectivity and substructures within the molecule.

For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the methoxy group, the loss of the methyl ester group, cleavage of the carbon-carbon bonds within the hexenoate chain, and the loss of a water molecule from the hydroxyl group. By carefully analyzing the masses of the fragment ions, the proposed structure can be further corroborated. For example, the observation of a neutral loss of 32 Da would be indicative of the loss of methanol (B129727), while a loss of 59 Da would suggest the loss of the carbomethoxy group.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a sample. In the context of this compound, GC-MS serves as a critical tool for assessing its purity and characterizing its potential isomers. The gas chromatography component separates the compound from any impurities or isomeric forms based on their differential partitioning between a stationary phase and a mobile gas phase. Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.

The purity of a this compound sample can be determined by the presence of a single major peak in the gas chromatogram. The peak's retention time is characteristic of the compound under specific chromatographic conditions. Any additional peaks would indicate the presence of impurities, which can be identified through the analysis of their respective mass spectra and comparison with spectral libraries. ub.edu

Isomeric characterization, particularly of the E/Z isomers at the C2-C3 double bond, is also achievable with GC-MS. While geometric isomers often exhibit similar mass spectra due to identical fragmentation pathways, they can frequently be separated by gas chromatography, resulting in distinct retention times. High-resolution capillary columns are particularly effective for separating such closely related compounds.

The mass spectrum of this compound is expected to show characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the ester and methoxy groups, as well as the loss of a water molecule from the hydroxyl group. Analysis of these fragments allows for the confirmation of the compound's structure. For instance, the loss of a methoxy radical (•OCH3) or a methanol molecule (CH3OH) are common fragmentation pathways for methyl esters. High-resolution mass spectrometry can provide highly accurate mass measurements, further aiding in the determination of the elemental composition of the parent ion and its fragments. nih.gov

Table 1: Predicted Key GC-MS Fragmentation Data for this compound

| Fragment Ion (m/z) | Possible Identity | Significance |

| M+ | C8H14O4 | Molecular Ion |

| M-15 | [M-CH3]+ | Loss of a methyl group |

| M-31 | [M-OCH3]+ | Loss of a methoxy group from the ester |

| M-32 | [M-CH3OH]+ | Loss of methanol |

| M-18 | [M-H2O]+ | Loss of water from the hydroxyl group |

| 59 | [COOCH3]+ | Fragment corresponding to the methyl ester group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational modes of molecular bonds, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies.

For this compound, IR spectroscopy is particularly useful for identifying the hydroxyl (-OH), carbonyl (C=O), and ether (C-O) functionalities. The hydroxyl group will give rise to a broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations in hydrogen-bonded alcohols. libretexts.org The ester carbonyl group (C=O) will produce a very strong, sharp absorption peak typically found between 1700-1750 cm⁻¹. The presence of α,β-unsaturation adjacent to the carbonyl group is expected to shift this peak to a slightly lower wavenumber, likely in the 1715-1730 cm⁻¹ range. The C=C double bond stretch of the alkene will appear in the 1640-1680 cm⁻¹ region. libretexts.org Stretching vibrations of the C-O bonds in the ester and methoxy groups will result in strong absorptions in the fingerprint region, between 1000-1300 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=C double bond and the C=O carbonyl group often produce strong Raman scattering signals, aiding in the confirmation of these functional groups. The non-polar nature of the C=C bond makes it particularly Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 | Weak | Strong, Broad (IR) |

| Carbonyl (C=O) | C=O stretch | 1715-1730 | Strong | Strong (IR) |

| Alkene (C=C) | C=C stretch | 1640-1680 | Strong | Medium (IR) |

| Ester/Ether (C-O) | C-O stretch | 1000-1300 | Medium | Strong (IR) |

| Methoxy (C-H) | C-H stretch | 2850-3000 | Strong | Medium (IR) |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)

This compound is a chiral molecule, possessing a stereocenter at the carbon atom bearing the hydroxyl group (C6). Determining the absolute configuration (R or S) of this stereocenter requires the use of chiroptical techniques such as Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The experimental CD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic positive or negative peaks (Cotton effects) corresponding to its electronic transitions. However, the interpretation of the CD spectrum to assign the absolute configuration is not always straightforward from first principles.

Modern approaches combine experimental CD measurements with quantum-chemical calculations. nih.govresearchgate.net The process typically involves calculating the theoretical CD spectra for both the R and S enantiomers using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov The calculated spectrum that matches the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the sample. nih.govresearchgate.net The electronic transitions responsible for the CD signals in this compound would primarily be the n → π* and π → π* transitions of the α,β-unsaturated ester chromophore. nih.gov The conformation of the molecule can significantly influence the CD spectrum, and computational studies often consider multiple low-energy conformers to obtain a Boltzmann-averaged theoretical spectrum for a more accurate comparison. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD), an infrared analogue of electronic CD, can also be employed for this purpose. VCD measures the differential absorption of left and right circularly polarized infrared radiation and can provide detailed stereochemical information, which is then compared with DFT calculations to determine the absolute configuration. nih.govresearchgate.net

X-Ray Crystallography for Solid-State Structure (if crystalline derivatives are available)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. However, this technique requires the sample to be in the form of a well-ordered single crystal.

As this compound is likely a liquid or a low-melting solid at room temperature, obtaining suitable crystals of the compound itself might be challenging. In such cases, a common strategy is to prepare a crystalline derivative. This can be achieved by reacting the hydroxyl group with a suitable reagent to form, for example, a benzoate, p-bromobenzoate, or urethane (B1682113) derivative. These derivatives are often more crystalline and may contain a heavy atom (like bromine), which facilitates the crystallographic analysis and the determination of the absolute configuration using anomalous dispersion.

If a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed. The electron density map derived from the diffraction data allows for the construction of a detailed 3D model of the molecule, confirming its connectivity and stereochemistry. This would provide unambiguous proof of the relative and absolute stereochemistry of this compound. To date, no public records of the crystal structure for this specific compound or its derivatives are available, highlighting an area for future research.

Computational Chemistry and Theoretical Studies on Methyl 6 Hydroxy 2 Methoxyhex 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can predict its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Methyl 6-hydroxy-2-methoxyhex-2-enoate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing the molecular structure to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined.

A hypothetical data table of optimized geometric parameters for the lowest energy conformer of this compound, as would be calculated using a DFT method (e.g., B3LYP with a 6-31G(d) basis set), is presented below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C | ~1.34 Å |

| C-O (methoxy) | ~1.36 Å | |

| C-O (ester) | ~1.35 Å | |

| C=O (ester) | ~1.21 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C=C-C | ~125° |

| O=C-O (ester) | ~124° | |

| Dihedral Angle | H-O-C-C | Varies with conformation |

Note: The values in this table are illustrative and represent typical values for similar functional groups. Actual calculated values would be specific to this molecule.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the experimental identification and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around the nuclei. Comparing theoretical and experimental spectra can help confirm the molecular structure.

IR Frequencies: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These frequencies are associated with specific molecular motions, such as the stretching and bending of bonds (e.g., O-H stretch, C=O stretch, C=C stretch).

Below is a hypothetical table of predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Hydroxyl | ~3400-3600 |

| C-H Stretch | Alkyl/Vinyl | ~2900-3100 |

| C=O Stretch | Ester | ~1720-1740 |

| C=C Stretch | Alkene | ~1640-1680 |

| C-O Stretch | Methoxy (B1213986)/Ester | ~1000-1300 |

Note: These are typical frequency ranges and would be calculated precisely for the molecule of interest.

Mechanistic Insights through Computational Modeling

Computational modeling can be used to explore the reactivity of this compound and the mechanisms of reactions in which it participates.

Transition State Calculations for Key Reactions involving this compound

To understand how a chemical reaction occurs, chemists can calculate the structure and energy of the transition state—the highest energy point along the reaction pathway. For a reaction involving this compound, such as an esterification or an oxidation of the hydroxyl group, transition state calculations would reveal the geometry of the molecule at the point of bond-making and bond-breaking. The energy of the transition state is crucial for determining the activation energy and, consequently, the reaction rate.

Reaction Pathway Elucidation and Energy Profile Mapping

By mapping the energy of the system as it transforms from reactants to products through the transition state, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes throughout the reaction. Computational studies can elucidate the most favorable reaction pathway by comparing the energy profiles of different possible mechanisms.

Conformational Analysis of this compound

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers. This is typically done by rotating specific dihedral angles and calculating the corresponding energy. The results of a conformational analysis can reveal the preferred shapes of the molecule, which can influence its physical properties and biological activity. A potential energy surface scan can be performed to visualize the energy as a function of one or more dihedral angles, identifying local and global energy minima.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of particles vary over time. This allows for the exploration of the molecule's conformational space, revealing the different shapes it can adopt and the relative stabilities of these conformations.

For this compound, an MD simulation would involve placing the molecule in a simulated environment, often a box of solvent molecules like water, and observing its behavior over a period of nanoseconds to microseconds. The resulting data would provide a detailed picture of the molecule's flexibility, intramolecular interactions (such as hydrogen bonding involving the hydroxyl group), and how it interacts with its surroundings.

Hypothetical MD Simulation Parameters for this compound:

| Parameter | Value |

| Force Field | GROMOS54a7 |

| Solvent | SPC Water Model |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 500 ns |

| Time Step | 2 fs |

Basin Hopping and Global Optimization Studies

Identifying the most stable conformation of a molecule, its global minimum on the potential energy surface, is a critical task in computational chemistry. Basin hopping is a stochastic method particularly effective for this purpose. It involves iteratively exploring the energy landscape by performing geometry optimizations and then perturbing the structure to "hop" to a new basin of attraction.

In the context of Methyl 6--hydroxy-2-methoxyhex-2-enoate, a basin hopping algorithm would systematically explore the vast number of possible arrangements of its atoms to locate the lowest energy conformer. This information is crucial for understanding the molecule's intrinsic properties and is a prerequisite for more advanced calculations of its reactivity and spectral properties.

Structure-Reactivity Relationship (SAR) Investigations

Structure-Reactivity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its reactivity. Computational methods are instrumental in quantifying the electronic and steric properties that govern these relationships.

Correlating Electronic and Steric Parameters with Reactivity

The reactivity of this compound would be influenced by the distribution of electrons within the molecule (electronic effects) and the spatial arrangement of its atoms (steric effects). Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to compute a variety of electronic and steric parameters.

Key Electronic and Steric Parameters for SAR Studies:

| Parameter | Description |

| Electronic Parameters | |

| Highest Occupied Molecular Orbital (HOMO) Energy | Related to the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Related to the molecule's ability to accept electrons. |

| Atomic Charges | Describes the distribution of electron density across the molecule. |

| Steric Parameters | |

| Molecular Volume | The total space occupied by the molecule. |

| Surface Area | The accessible area of the molecule to other reactants. |

By calculating these parameters for a series of related molecules and correlating them with experimentally observed reaction rates, a quantitative structure-reactivity relationship (QSRR) can be established.

Predictive Modeling for Chemical Transformations

Once a robust QSRR is developed, it can be used to build predictive models for the chemical transformations of this compound. These models can forecast the outcome of reactions, predict the formation of different products, and estimate reaction rates under various conditions. Such predictive capabilities are invaluable in designing new synthetic routes and optimizing reaction conditions, thereby accelerating the discovery and development of new chemical entities.

Applications of Methyl 6 Hydroxy 2 Methoxyhex 2 Enoate As a Building Block in Complex Chemical Synthesis

Role in Natural Product Total Synthesis

There is no available scientific literature that describes the use of Methyl 6-hydroxy-2-methoxyhex-2-enoate in the total synthesis of natural products.

No published studies demonstrate the incorporation of this compound into macrocyclic frameworks.

A search of relevant databases and journals did not yield any instances of this compound being utilized as a precursor or intermediate in the synthesis of polyketides or terpenoids.

Utilization in the Synthesis of Pharmaceutical Intermediates and Analogues

There is no documented evidence of this compound being employed in the synthesis of pharmaceutical intermediates or analogues. While its structure contains functional groups common in bioactive molecules, its specific application in this area has not been reported.

Development of Agrochemical Derivatives utilizing this compound

The potential application of this compound in the development of new agrochemical derivatives is not supported by any available research findings.

Exploitation in Materials Science

There are no reports of this compound being used as a monomer, cross-linker, or in any other capacity within the field of materials science.

Environmental Fate and Degradation Pathways of Methyl 6 Hydroxy 2 Methoxyhex 2 Enoate

Abiotic Degradation in Aquatic and Terrestrial Environments

In aquatic and terrestrial systems, the primary abiotic degradation pathway for Methyl 6-hydroxy-2-methoxyhex-2-enoate is expected to be hydrolysis. The molecule contains two functional groups susceptible to this process: the ester linkage and the enol ether system.

Hydrolysis

Enol Ether Hydrolysis: The enol ether moiety is susceptible to acid-catalyzed hydrolysis. wikipedia.orgstackexchange.com In acidic environmental conditions, the carbon-carbon double bond is protonated, which is typically the rate-determining step. alfa-chemistry.com This leads to the formation of a hemiacetal intermediate, which then readily hydrolyzes to yield a ketone and methanol (B129727). This process would represent a significant breakdown of the parent molecule's structure.

Ester Hydrolysis: The methyl ester group can undergo hydrolysis to yield a carboxylic acid (6-hydroxy-2-methoxyhex-2-enoic acid) and methanol. This reaction can be catalyzed by acids or bases but is generally a slow process at neutral pH values typical of most environmental waters. acs.orgmdpi.com Alkaline conditions, such as those found in some industrial wastewaters, would accelerate the hydrolysis of the ester bond. mdpi.com

Due to its expected water solubility conferred by the hydroxyl and ester groups, this compound is unlikely to adsorb significantly to soil or sediment. inchem.org Therefore, degradation in the aqueous phase will be more relevant.

Interactive Data Table: Summary of Abiotic Degradation Pathways

| Pathway | Environment | Conditions | Primary Products |

| Enol Ether Hydrolysis | Aquatic/Terrestrial | Acidic pH | Methyl 6-hydroxy-2-oxohexanoate, Methanol |

| Ester Hydrolysis | Aquatic/Terrestrial | Acidic or Basic pH | 6-hydroxy-2-methoxyhex-2-enoic acid, Methanol |

Biotic Degradation Studies (if relevant to microbial pathways)

While no specific biotic degradation studies for this compound have been identified, the biodegradability of structurally related compounds like acrylic acid and its esters suggests that this compound is likely susceptible to microbial degradation. nih.govinchem.org Many microorganisms possess enzymes capable of breaking down such molecules. nih.gov

The biodegradation process would likely be initiated by enzymatic hydrolysis of the ester bond by microbial esterases, a common metabolic reaction. nih.gov This would release methanol and the corresponding unsaturated carboxylic acid. The resulting acid could then be further metabolized by microorganisms. The double bond may be reduced, and the carbon chain could potentially enter pathways analogous to fatty acid beta-oxidation. nih.gov

Compounds like acrylic acid are known to be readily biodegradable under both aerobic and anaerobic conditions. inchem.orginchem.org Given this, it is probable that this compound would not persist in biologically active environments like wastewater treatment plants, soil, or surface waters. mpausa.orgirowater.com The complete mineralization to carbon dioxide and water is a plausible ultimate fate. nih.gov

Future Directions and Emerging Research Avenues for Methyl 6 Hydroxy 2 Methoxyhex 2 Enoate Research

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of Methyl 6-hydroxy-2-methoxyhex-2-enoate presents challenges in achieving high selectivity due to the presence of multiple functional groups. Future research could focus on developing novel catalytic systems that can selectively target the desired reaction pathways, minimizing the formation of byproducts. Areas for exploration include the design of catalysts that can control stereoselectivity at the double bond and regioselectivity in reactions involving the hydroxyl group. Homogeneous and heterogeneous catalysts based on transition metals, as well as organocatalysts, could be investigated for their efficacy.

| Catalyst Type | Potential Advantages | Research Focus |

| Transition Metal Catalysts | High activity and selectivity, potential for asymmetric synthesis. | Development of ligands to control stereochemistry and regiochemistry. |

| Organocatalysts | Metal-free, often milder reaction conditions, environmentally benign. | Design of chiral catalysts for enantioselective transformations. |

| Biocatalysts (Enzymes) | High specificity, mild reaction conditions, environmentally friendly. | Screening for enzymes that can perform selective oxidations or esterifications. |

Investigation of Non-Traditional Synthetic Methods (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic methodologies could offer significant advantages for the synthesis of this compound. Flow chemistry, for instance, could enable better control over reaction parameters such as temperature and reaction time, leading to improved yields and purity. The use of photoredox catalysis could open up new reaction pathways that are not accessible through traditional thermal methods, potentially enabling more efficient and selective transformations.

Advanced In Silico Approaches for Reaction Discovery and Optimization

Computational chemistry and machine learning algorithms can be powerful tools in accelerating the discovery and optimization of synthetic routes to this compound. Density functional theory (DFT) calculations could be employed to elucidate reaction mechanisms and predict the performance of different catalysts. Machine learning models, trained on existing reaction data, could help in predicting optimal reaction conditions and identifying novel synthetic strategies.

Exploration of New Applications in Functional Materials and Supramolecular Chemistry

The bifunctional nature of this compound, with its hydroxyl and ester groups, makes it an interesting candidate for applications in materials science. It could potentially serve as a monomer for the synthesis of functional polymers with tailored properties. Its ability to participate in hydrogen bonding and other non-covalent interactions also suggests potential applications in the field of supramolecular chemistry, for the construction of self-assembling systems and functional molecular architectures. Further research is needed to explore these possibilities and to understand the structure-property relationships of materials derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.